2-(5-Isopropyl-1H-indol-3-yl)ethanamine
Overview
Description
2-(5-Isopropyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, characterized by its indole ring structure. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles .
Scientific Research Applications
2-(5-Isopropyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its potential use in treating various diseases, including cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, perfumes, and agricultural chemicals
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The compound’s effects are mediated through the modulation of these receptors and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but different functional groups.
Serotonin: A neurotransmitter with an indole ring structure, involved in mood regulation.
Melatonin: A hormone derived from serotonin, regulating sleep-wake cycles.
Uniqueness
2-(5-Isopropyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-propan-2-yl-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9(2)10-3-4-13-12(7-10)11(5-6-14)8-15-13/h3-4,7-9,15H,5-6,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUFPQHZNOHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C2CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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